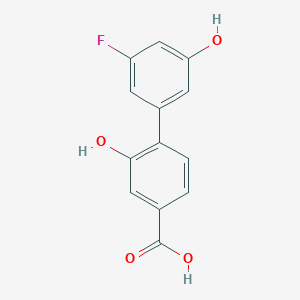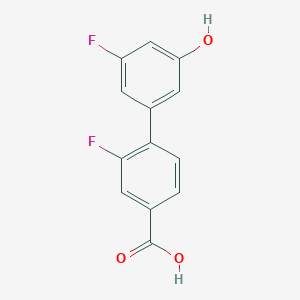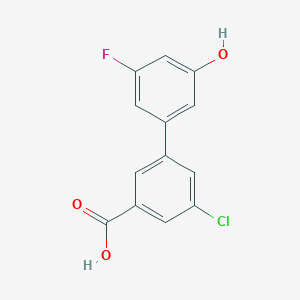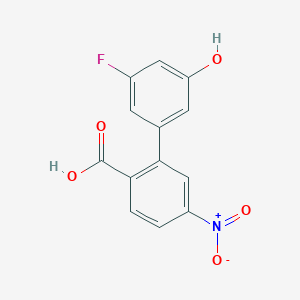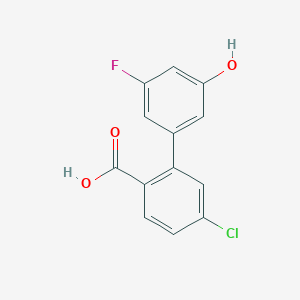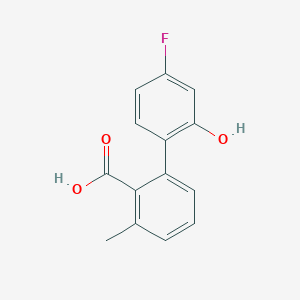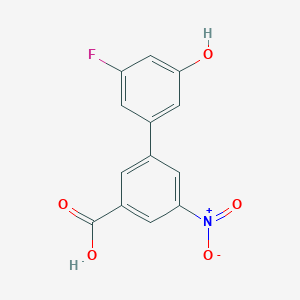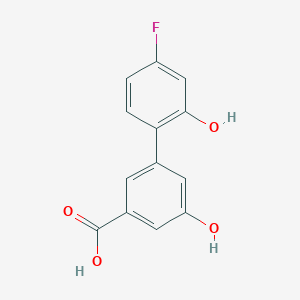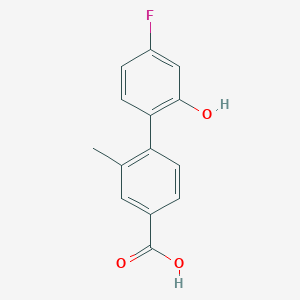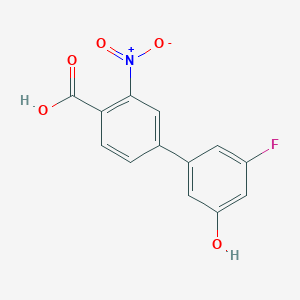
2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid (FHMBA) is a small molecule compound that is widely used in scientific research due to its versatile biological activities. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties and has been studied for its potential therapeutic applications.
科学的研究の応用
2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. Specifically, 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% has been studied for its potential use in the treatment of cancer, inflammation, and infections. Additionally, 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% has been studied for its potential use in the diagnosis of diseases such as Alzheimer's, Parkinson's, and cancer.
作用機序
2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% is believed to act through a variety of mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta. Additionally, it has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation and cell survival. Furthermore, 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta. Additionally, it has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation and cell survival. Furthermore, 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
実験室実験の利点と制限
2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% is a relatively simple molecule to synthesize and can be easily incorporated into lab experiments. Additionally, it is relatively inexpensive and can be purchased in bulk. However, 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% is not as potent as some other compounds and may not be suitable for certain applications.
将来の方向性
2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% has potential for further development as a therapeutic agent. It could be further studied for its potential use in the treatment of cancer, inflammation, and infections. Additionally, further studies could be conducted to investigate its potential use in the diagnosis of diseases such as Alzheimer's, Parkinson's, and cancer. Additionally, 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% could be further studied for its potential use in the development of novel drugs. Finally, further research could be conducted to investigate the potential for 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% to be used in combination with other compounds to increase its efficacy.
合成法
2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% can be synthesized through a multi-step process. First, 4-fluoro-2-hydroxybenzaldehyde is reacted with N-methyl-N-(2-hydroxyethyl)formamide in the presence of a base to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form the desired product, 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95%.
特性
IUPAC Name |
2-(4-fluoro-2-hydroxyphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-4-10(12(6-8)14(17)18)11-5-3-9(15)7-13(11)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSRFMDKZCWRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689407 |
Source


|
| Record name | 4'-Fluoro-2'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-22-2 |
Source


|
| Record name | 4'-Fluoro-2'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


